4-(3,5-Difluorophenyl)-4-oxobutyric acid

Catalog No.
S721884
CAS No.
302912-30-7
M.F
C10H8F2O3
M. Wt
214.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Difluorophenyl)-4-oxobutyric acid

CAS Number

302912-30-7

Product Name

4-(3,5-Difluorophenyl)-4-oxobutyric acid

IUPAC Name

4-(3,5-difluorophenyl)-4-oxobutanoic acid

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

InChI

InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)

InChI Key

SSBFKGDYTIRSOC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an organic molecule containing a carboxylic acid group (COOH) and a ketone group (C=O). The molecule also has a difluorophenyl ring attached to the central carbon atom. Limited information is available regarding its origin and specific significance in scientific research [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon atom bonded to the difluorophenyl ring, a ketone group, and a methylene (CH2) group.
  • The difluorophenyl ring has fluorine atoms at the 3rd and 5th positions.
  • The presence of a carboxylic acid group (COOH) indicates acidic properties.

Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
4-(3,5-Difluorophenyl)-4-oxobutyric acid + ROH → R-O-C(CH2CH2COOH)(C6H3F2) + H2O (R = alkyl group)
  • Decarboxylation: Under strong heating conditions, the carboxylic acid group might decarboxylate to form a ketone molecule with one fewer carbon atom.
4-(3,5-Difluorophenyl)-4-oxobutyric acid →  Δ -> 4-(3,5-Difluorophenyl)-butan-2-one + CO2

Physical And Chemical Properties Analysis

  • Solid state: Due to the presence of the polar carboxylic acid group, it is likely to exist as a solid at room temperature.
  • Solubility: The molecule might have some solubility in polar solvents like water and ethanol due to the carboxylic acid group. However, the presence of the fluorinated phenyl ring might reduce solubility in non-polar solvents.
  • Melting point: Likely to be above room temperature due to the presence of the rigid phenyl ring and the hydrogen bonding between carboxylic acid groups.

Synthesis and Characterization:

4-(3,5-Difluorophenyl)-4-oxobutyric acid is a synthetic organic molecule with the chemical formula C₁₀H₈F₂O₃ and CAS number 302912-30-7. The detailed synthesis of this compound has not been extensively reported in the scientific literature. However, a few studies mention its preparation through various methods like Claisen condensation, Knoevenagel condensation, or malonic acid synthesis [, ].

Potential Biological Applications:

Research suggests that 4-(3,5-Difluorophenyl)-4-oxobutyric acid might possess potential biological activities, but these findings are limited and require further investigation. Some studies have explored its:

  • Antimicrobial activity: One study reported weak to moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria []. However, further studies are needed to confirm and understand the mechanism of action.
  • HDAC (Histone Deacetylase) inhibitory activity: Another study indicated potential HDAC inhibitory activity, suggesting a possible role in cancer research []. However, the study lacked detailed information on the potency and selectivity of the compound, and further research is necessary to explore its therapeutic potential.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(3,5-Difluorophenyl)-4-oxobutyric acid

Dates

Modify: 2023-08-15

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